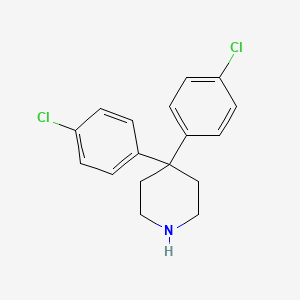
4,4-Bis(4-chlorophenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(4-chlorophenyl)piperidine is a chemical compound with the molecular formula C17H17Cl2N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of two 4-chlorophenyl groups attached to the piperidine ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-chlorophenyl)piperidine typically involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a suitable catalyst. One common method is the Mannich reaction, where 4-chlorobenzaldehyde, piperidine, and formaldehyde are reacted together under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Bis(4-chlorophenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, organic solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4,4-Bis(4-chlorophenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mecanismo De Acción
The mechanism of action of 4,4-Bis(4-chlorophenyl)piperidine involves its interaction with specific molecular targets in biological systems. It is known to interact with various enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to affect signaling pathways related to neurotransmission and cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)piperidine: A closely related compound with similar chemical properties but different biological activities.
4-(4-Chlorophenyl)piperidin-4-ol:
Uniqueness
4,4-Bis(4-chlorophenyl)piperidine is unique due to the presence of two 4-chlorophenyl groups, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific applications in research and industry .
Propiedades
Número CAS |
40421-34-9 |
|---|---|
Fórmula molecular |
C17H17Cl2N |
Peso molecular |
306.2 g/mol |
Nombre IUPAC |
4,4-bis(4-chlorophenyl)piperidine |
InChI |
InChI=1S/C17H17Cl2N/c18-15-5-1-13(2-6-15)17(9-11-20-12-10-17)14-3-7-16(19)8-4-14/h1-8,20H,9-12H2 |
Clave InChI |
AMVHDELCPNVQPI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















